molecular formula C10H13ClF3NO B13512642 {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No.: B13512642
M. Wt: 255.66 g/mol
InChI Key: RUSBTDVCELOKKZ-UHFFFAOYSA-N
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Description

{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a secondary amine hydrochloride salt featuring a benzylmethylamine backbone with a 3-methoxy and 4-trifluoromethyl-substituted aromatic ring. This compound’s structure combines lipophilic (trifluoromethyl) and polar (methoxy) groups, making it relevant for pharmaceutical and agrochemical research. Its hydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in drug development .

Properties

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.66 g/mol

IUPAC Name

1-[3-methoxy-4-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C10H12F3NO.ClH/c1-14-6-7-3-4-8(10(11,12)13)9(5-7)15-2;/h3-5,14H,6H2,1-2H3;1H

InChI Key

RUSBTDVCELOKKZ-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC(=C(C=C1)C(F)(F)F)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3-methoxy-4-(trifluoromethyl)benzaldehyde. This can be achieved through the trifluoromethylation of 3-methoxybenzaldehyde using reagents like trifluoromethyl iodide and a base.

    Reductive Amination: The key step involves the reductive amination of 3-methoxy-4-(trifluoromethyl)benzaldehyde with methylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Formation of Hydrochloride Salt: The final step is the conversion of the free base to its hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the trifluoromethyl group, potentially converting it to a trifluoromethyl alcohol.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Methoxy-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-Methoxy-4-(trifluoromethyl)benzyl alcohol.

    Substitution: 3-Methoxy-4-(trifluoromethyl)phenyl halides.

Scientific Research Applications

Chemistry

In synthetic chemistry, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups make it a valuable building block for designing new compounds.

Biology

The compound’s structural features allow it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding. It can be used in the development of biochemical assays to explore its effects on various biological pathways.

Medicine

In medicinal chemistry, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is investigated for its potential therapeutic properties. It may serve as a lead compound for developing drugs targeting specific diseases, such as neurological disorders or cancer.

Industry

The compound finds applications in the agrochemical industry as a precursor for synthesizing herbicides and pesticides. Its stability and reactivity make it suitable for large-scale production of agricultural chemicals.

Mechanism of Action

The mechanism by which {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes easily. Once inside the cell, it can bind to enzymes or receptors, modulating their activity. The methoxy group may participate in hydrogen bonding, further stabilizing the compound’s interaction with its target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(3-Chloro-4-fluorophenyl)methyl(methyl)amine Hydrochloride
  • Structure : Substitutes trifluoromethyl and methoxy with chloro and fluoro groups.
  • Molecular Formula : C₈H₁₀Cl₂FN .
  • Key Differences: Electron-Withdrawing Effects: Chloro and fluoro groups are less electron-withdrawing than trifluoromethyl, altering reactivity in nucleophilic reactions.
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline Hydrochloride
  • Structure : Replaces benzylmethylamine with an aniline group and adds a 2-methoxyethoxy chain.
  • Synthesis : Multi-step process involving iodination and column chromatography .
  • Key Differences :
    • Amine Type : Primary amine (aniline) vs. secondary amine in the target compound, affecting basicity (pKa) and hydrogen-bonding capacity.
    • Solubility : The 2-methoxyethoxy group increases hydrophilicity but may reduce blood-brain barrier penetration .

Variations in the Amine Group

{[3-Methoxy-4-(2-methylpropoxy)phenyl]methyl}(propyl)amine Hydrochloride
  • Structure : Propylamine replaces methylamine, and 2-methylpropoxy substitutes trifluoromethyl.
  • Status : Discontinued commercially, suggesting synthetic challenges or instability .
  • Key Differences: Steric Effects: Bulkier propyl group may hinder interactions with enzyme active sites.
3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide Hydrochloride
  • Structure : Incorporates a propanamide backbone instead of a benzylmethylamine.
  • Applications : Used in agrochemical research due to its hydrolytic stability .
  • Key Differences :
    • Metabolic Stability : The amide group resists enzymatic degradation compared to secondary amines.
    • Solubility : Higher polarity due to the amide group may limit cellular uptake .

Complex Heterocyclic Analogues

4-[3-(Trifluoromethyl)phenyl]tetrahydro-2H-pyran-4-amine Hydrochloride
  • Structure : Cyclic ether (pyran) with a trifluoromethylphenyl group.
  • Synthetic Complexity: Requires multi-step cyclization, increasing production costs .
(4aR)-1-[[2,3-Difluoro-4-(2-morpholin-4-ylethylsulfanyl)phenyl]methyl]-4-hydroxy-... Hydrochloride
  • Structure : Highly complex spirocyclic system with morpholine and sulfanyl groups.
  • Applications : Patent-pending compound for kinase inhibition .
  • Key Differences :
    • Target Specificity : Designed for high-affinity protein binding, unlike the simpler target compound.
    • Pharmacokinetics : Enhanced metabolic stability due to steric shielding from the spirocyclic system .

Biological Activity

{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, with the CAS number 2639451-71-9, is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis, and significant biological activities, particularly focusing on its anticancer properties and other pharmacological effects.

  • Molecular Formula : C₁₀H₁₃ClF₃NO
  • Molecular Weight : 255.67 g/mol
  • CAS Number : 2639451-71-9

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic molecules, potentially increasing their bioactivity.

Synthesis

The synthesis of {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride generally involves the reaction of 3-methoxy-4-(trifluoromethyl)benzyl chloride with methylamine. The reaction conditions typically include solvent selection and temperature control to optimize yield and purity.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative effects against various cancer cell lines. For instance, research indicates that it exhibits significant cytotoxicity against pancreatic cancer cells, with IC50 values comparable to established chemotherapeutics:

Cell Line IC50 Value (µM)
BxPC-30.051
Panc-10.066
WI38 (normal fibroblast)0.36

These findings suggest that the compound may induce apoptosis in cancer cells while having a relatively higher threshold for normal cells, indicating its potential as a selective anticancer agent .

The proposed mechanism of action involves DNA intercalation, where the planar structure of the compound allows it to insert between DNA base pairs, thereby disrupting replication and transcription processes. This mechanism has been supported by electronic structure calculations using Density Functional Theory (DFT), which indicate favorable charge distribution conducive to such interactions .

Other Pharmacological Effects

Beyond its anticancer activity, {[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has been investigated for anti-inflammatory properties. It has shown promise in preclinical models for reducing inflammation markers in various tissues, suggesting a broader therapeutic potential .

Case Studies

  • Pancreatic Cancer Study : A detailed investigation was conducted on the effects of the compound on human pancreatic adenocarcinoma cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with notable selectivity for cancerous cells over normal cells .
  • Inflammatory Response Model : In an animal model of inflammation, administration of the compound resulted in a significant reduction in inflammatory cytokines, highlighting its potential utility in treating inflammatory diseases .

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